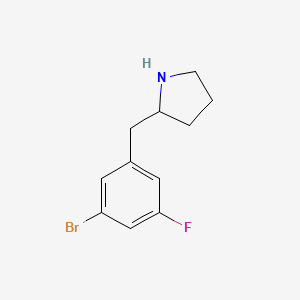
2-(3-Bromo-5-fluorobenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with pyrrolidine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The process may involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced benzyl or pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluorobenzyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-5-fluorobenzyl)pyridine
- 2-(3-Bromo-5-fluorobenzyl)pyrazole
- 2-(3-Bromo-5-fluorobenzyl)imidazole
Uniqueness
2-(3-Bromo-5-fluorobenzyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the specific substitution pattern on the benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H13BrFN |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
2-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)7-9)6-11-2-1-3-14-11/h4-5,7,11,14H,1-3,6H2 |
Clé InChI |
LMPSZTFCTNQHKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
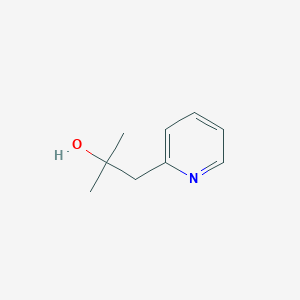

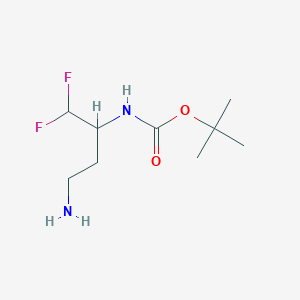

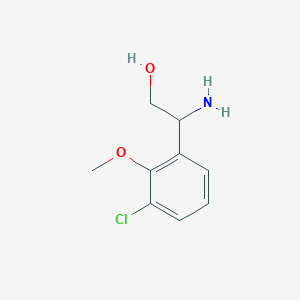
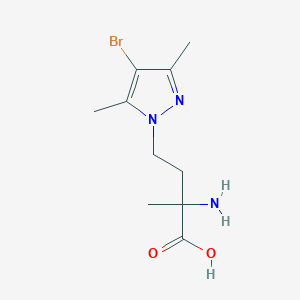
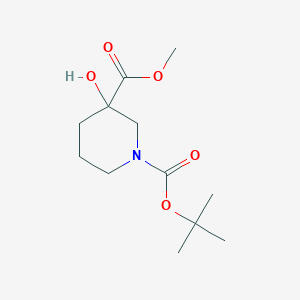


![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)

![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
